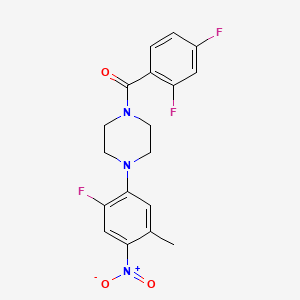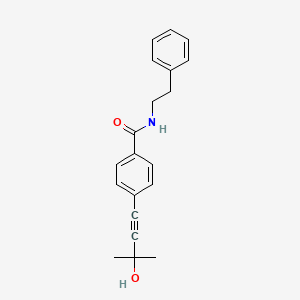![molecular formula C18H18ClF3N2O4S B5206507 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206507.png)
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, a sulfonamide group, and a trifluoromethyl-substituted phenyl group.
Métodos De Preparación
The synthesis of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with isopropylamine to form 2-chloro-4-(propan-2-ylamino)phenol.
Sulfonamide formation: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in 2-chloro-4-(propan-2-ylsulfamoyl)phenol.
Acetamide formation: Finally, the sulfonamide intermediate is reacted with 3-(trifluoromethyl)aniline and acetic anhydride to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide: This compound has a similar sulfonamide group but differs in the substituents on the phenyl ring.
2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide: This compound has a similar phenoxy group but differs in the sulfonamide and acetamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O4S/c1-11(2)24-29(26,27)14-6-7-16(15(19)9-14)28-10-17(25)23-13-5-3-4-12(8-13)18(20,21)22/h3-9,11,24H,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTNAPDAECPTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![1-[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B5206436.png)
![2-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-2-oxo-N-pyridin-2-ylacetamide](/img/structure/B5206437.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)


![Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B5206458.png)
![1-(2,5-Dimethoxyphenyl)-5-[[(4-methoxyphenyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5206477.png)
![5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one](/img/structure/B5206483.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)
![6-[(4-acetamidophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B5206518.png)
![(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5206523.png)
